molecular formula C16H15IO4 B3184557 Methyl 4-(benzyloxy)-5-iodo-2-methoxybenzoate CAS No. 1131587-54-6

Methyl 4-(benzyloxy)-5-iodo-2-methoxybenzoate

Cat. No. B3184557
CAS RN: 1131587-54-6
M. Wt: 398.19 g/mol
InChI Key: AVWIOWCGIHNTDK-UHFFFAOYSA-N
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Description

“Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” is an organic compound . It’s related to the phenol family, which are aromatic compounds with a hydroxyl group attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various aminophenol derivatives . For instance, “methyl 4-(benzyloxy)benzoate” can be synthesized by the reaction of “methyl 4-hydroxybenzoate” and benzyl chloride in K2CO3 and DMF as solvent .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve processes like protodeboronation . Protodeboronation is a process where boronic esters, which are valuable building blocks in organic synthesis, are converted to other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, “methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” is described as having a specific InChI code .

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with enzymes . For instance, monobenzone, a similar compound, is used as a topical drug for medical depigmentation .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of similar compounds. For instance, benzyl alcohol, a related compound, is classified as having acute toxicity and can cause skin irritation and serious eye damage .

Future Directions

The future directions of research on similar compounds often involve their potential applications in various fields. For instance, Suzuki–Miyaura coupling, a reaction involving organoboron reagents, is widely applied in carbon–carbon bond forming reactions .

properties

CAS RN

1131587-54-6

Product Name

Methyl 4-(benzyloxy)-5-iodo-2-methoxybenzoate

Molecular Formula

C16H15IO4

Molecular Weight

398.19 g/mol

IUPAC Name

methyl 5-iodo-2-methoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C16H15IO4/c1-19-14-9-15(13(17)8-12(14)16(18)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

AVWIOWCGIHNTDK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)OC)I)OCC2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)I)OCC2=CC=CC=C2

Origin of Product

United States

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